3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
“3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as alkylation, sulfonation, and cyclization under controlled conditions. Common reagents include alkyl halides, sulfur-containing compounds, and catalysts like palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, or other electrophiles/nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, purine derivatives are known for their roles in cellular processes. This compound might be investigated for its potential as an enzyme inhibitor or a signaling molecule.
Medicine
In medicine, similar compounds are often explored for their therapeutic potential. They might act as antiviral, anticancer, or anti-inflammatory agents.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action for “3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A nucleoside involved in energy transfer and signaling.
Uniqueness
What sets “3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” apart is its unique combination of functional groups, which may confer distinct biological activities or chemical reactivity.
Properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-11-4-6-12(7-5-11)10-24-13-14(23(2)17(26)22-15(13)25)21-18(24)27-16-19-8-3-9-20-16/h3-9H,10H2,1-2H3,(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQONNDZOSKFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=NC=CC=N4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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